molecular formula C9H5FOS B13428879 7-Fluorobenzo[b]thiophene-6-carbaldehyde

7-Fluorobenzo[b]thiophene-6-carbaldehyde

Cat. No.: B13428879
M. Wt: 180.20 g/mol
InChI Key: STLABWSKULXCOS-UHFFFAOYSA-N
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Description

7-Fluorobenzo[b]thiophene-6-carbaldehyde is a fluorinated derivative of benzothiophene Benzothiophenes are heterocyclic compounds containing a fused benzene and thiophene ringFluorinated benzothiophenes are known for their unique electronic properties and are widely used in various fields, including organic electronics, pharmaceuticals, and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluorobenzo[b]thiophene-6-carbaldehyde can be achieved through several synthetic routesFor instance, the direct fluorination of thiophene with molecular fluorine (F₂) is often used, although it is not highly selective . Another approach involves the use of electrophilic fluorinating agents such as sulfur trifluoride (SF₃⁺), which provides a more controlled fluorination process .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as the preparation of intermediate compounds, purification, and final functionalization to introduce the fluorine and aldehyde groups. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

7-Fluorobenzo[b]thiophene-6-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

7-Fluorobenzo[b]thiophene-6-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Fluorobenzo[b]thiophene-6-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes and receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its target. In materials science, the electronic properties of the fluorinated benzothiophene ring contribute to its performance in electronic devices .

Comparison with Similar Compounds

Similar Compounds

    7-Fluorobenzo[b]thiophene: Lacks the aldehyde group, resulting in different reactivity and applications.

    6-Fluorobenzo[b]thiophene-7-carbaldehyde: Isomer with the fluorine and aldehyde groups at different positions, leading to distinct chemical properties.

    7-Chlorobenzo[b]thiophene-6-carbaldehyde: Chlorinated analogue with different electronic effects and reactivity.

Uniqueness

7-Fluorobenzo[b]thiophene-6-carbaldehyde is unique due to the specific positioning of the fluorine and aldehyde groups, which imparts distinct electronic properties and reactivity. This makes it a valuable compound for various applications, particularly in the development of advanced materials and pharmaceuticals .

Properties

Molecular Formula

C9H5FOS

Molecular Weight

180.20 g/mol

IUPAC Name

7-fluoro-1-benzothiophene-6-carbaldehyde

InChI

InChI=1S/C9H5FOS/c10-8-7(5-11)2-1-6-3-4-12-9(6)8/h1-5H

InChI Key

STLABWSKULXCOS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1C=CS2)F)C=O

Origin of Product

United States

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